(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features a pyrazole ring substituted with a cyclobutyl group at the 3-position, an ethyl group at the 1-position, and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact . The use of continuous flow reactors and green chemistry principles can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)carboxylic acid .
Scientific Research Applications
(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- (3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanol
- (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)ethanol
- (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)amine
Comparison: (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and bioactivity profiles, making it a valuable target for further research and development .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-cyclobutyl-2-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-12-9(7-13)6-10(11-12)8-4-3-5-8/h6,8,13H,2-5,7H2,1H3 |
InChI Key |
VALYKIWBHHVVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCC2)CO |
Origin of Product |
United States |
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